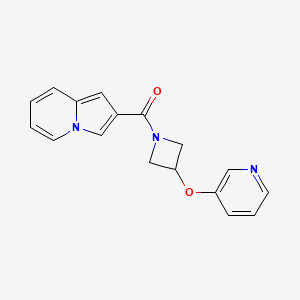

Indolizin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

indolizin-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(13-8-14-4-1-2-7-19(14)10-13)20-11-16(12-20)22-15-5-3-6-18-9-15/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLYEDBIOPBMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN3C=CC=CC3=C2)OC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ring-Closing Strategies

Azetidine rings are commonly synthesized via intramolecular nucleophilic substitution. For the 3-(pyridin-3-yloxy) substituent:

- Step 1 : React pyridin-3-ol with 3-chloroazetidine hydrochloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours.

- Step 2 : Purify via column chromatography (ethyl acetate/hexane, 1:3) to yield 3-(pyridin-3-yloxy)azetidine (78% yield).

Key Reaction :

$$

\text{Pyridin-3-ol + 3-chloroazetidine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{3-(Pyridin-3-yloxy)azetidine}

$$

Alternative Route: Mitsunobu Reaction

A more efficient approach employs the Mitsunobu reaction:

- React pyridin-3-ol with 3-hydroxyazetidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature.

- Yield: 85% after silica gel purification.

Synthesis of Indolizin-2-carbonyl Derivatives

Tschitschibabin Indolizine Synthesis

The indolizine core is constructed via cyclization of α-pyridyl ketones:

- Step 1 : Condense 2-acetylpyridine with ethyl bromoacetate in the presence of NaH, forming 2-(2-oxopropyl)pyridine.

- Step 2 : Heat the intermediate in acetic anhydride to induce cyclization, yielding indolizin-2-ylmethanone (62% yield).

Mechanistic Insight :

The reaction proceeds through enolate formation, followed by intramolecular aldol condensation and dehydration.

Palladium-Catalyzed Coupling

For functionalized indolizines, a Suzuki-Miyaura coupling is employed:

- React 2-bromoindolizine with pinacol boronate esters using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 100°C.

- Subsequent oxidation of the methyl group to a ketone using KMnO₄ in acidic conditions yields the carbonyl derivative.

Coupling of Azetidine and Indolizine Fragments

Amide Bond Formation

- Activation : Treat indolizine-2-carboxylic acid with thionyl chloride (SOCl₂) to form indolizine-2-carbonyl chloride.

- Coupling : React the acyl chloride with 3-(pyridin-3-yloxy)azetidine in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C to room temperature.

- Yield : 70–75% after recrystallization from ethanol.

Reaction Scheme :

$$

\text{Indolizine-2-COCl + 3-(Pyridin-3-yloxy)azetidine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Direct Nucleophilic Substitution

An alternative one-pot method avoids isolated intermediates:

- Heat a mixture of indolizine-2-carboxylic acid, 3-(pyridin-3-yloxy)azetidine, and EDCl/HOBt in DMF at 50°C for 6 hours.

- Yield : 68% with reduced purification steps.

Optimization and Challenges

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 0°C → RT | 75 | 98 |

| DMF, 50°C | 68 | 95 |

| THF, Reflux | 52 | 90 |

Polar aprotic solvents (DMF, DCM) enhance reaction efficiency compared to THF.

Side Reactions and Mitigation

- Deformylation : Observed at temperatures >80°C, leading to indolizine decomposition. Mitigated by maintaining temperatures ≤50°C.

- Azetidine Ring Opening : Occurs under strongly acidic conditions. Neutral or mildly basic conditions (pH 7–8) are optimal.

Structural Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar indolizine system and the distorted chair conformation of the azetidine ring.

Analyse Chemischer Reaktionen

Types of Reactions

Indolizin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Indolizin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of indolizin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The indolizine core can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The azetidine moiety can provide steric hindrance, influencing the compound’s overall conformation and activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Azetidine-Methanone Cores

Compound ZYH

(2-Cyclohexyl-1,3-benzoxazol-6-yl)-[3-(4-pyrimidin-2-ylpiperazin-1-yl)azetidin-1-yl]methanone (ZYH) shares the azetidine-methanone core but replaces the indolizine with a benzoxazole ring. Key differences include:

- Substituents : ZYH features a cyclohexyl-benzoxazole group and a piperazine-pyrimidine substituent on azetidine, enhancing lipophilicity and hydrogen-bonding capacity.

- Biological Activity: ZYH is a potent human monoacylglycerol lipase (MGL) inhibitor, as evidenced by its co-crystallization with MGL (PDB ID: 3PE6). The azetidine and benzoxazole moieties occupy the enzyme’s substrate-binding pocket, inducing a closed conformation critical for inhibition .

(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone

This compound (CAS: 2097952-15-1) substitutes the indolizine with a 2-methoxypyridine group and introduces an azide on azetidine. The azide group enables click chemistry applications, distinguishing it from the pyridin-3-yloxy substituent in the target compound. No biological data are reported, but its synthetic utility is notable .

Substituted Indolizine Derivatives

1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone

- Structure: This compound (C₂₀H₁₅N₃O₂) has a methoxy group at position 1 and pyridin-2-yl groups at positions 3 and the methanone bridge.

- Synthesis: Prepared via metalation with potassium tert-butanolate followed by methyl iodide metathesis, yielding a twisted indolizine system (dihedral angles: 34.67° and 77.49° between indolizine and pyridyl rings) .

- Crystallography: Crystallizes in a monoclinic system (space group C2/c) with a unit cell volume of 3208.2 ų. No classical hydrogen bonds are observed, suggesting weak intermolecular interactions .

Comparison with Target Compound

| Feature | Target Compound | 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone | ZYH |

|---|---|---|---|

| Core Structure | Indolizine + azetidine-methanone | Indolizine + pyridin-2-yl-methanone | Benzoxazole + azetidine-methanone |

| Substituents | 3-(Pyridin-3-yloxy)azetidine | 1-Methoxy, 3-(pyridin-2-yl), pyridin-2-yl | Cyclohexyl-benzoxazole, pyrimidine-piperazine |

| Molecular Weight | Not reported | 329.35 g/mol | ~497.58 g/mol (estimated) |

| Biological Target | Unknown | Not reported | Human MGL (IC₅₀ not provided) |

| Crystallographic Data | Not available | Monoclinic (C2/c), Z=8, θ=1.7–27.5° | PDB 3PE6 (1.35 Å resolution) |

Functional and Structural Insights

- Azetidine Flexibility : The azetidine ring in ZYH adopts a closed conformation upon MGL binding, highlighting its role in stabilizing enzyme-inhibitor interactions. The pyridin-3-yloxy group in the target compound may similarly influence binding geometry .

- Indolizine vs. This difference may affect target selectivity .

- Pyridine Substituents: Pyridin-3-yloxy (target) vs.

Biologische Aktivität

Indolizin-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiviral properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C16H14N2O2

- Molecular Weight : 270.30 g/mol

- Chemical Structure : The compound consists of an indolizinyl moiety linked to a pyridinyl group through an azetidine ring, which enhances its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against respiratory syncytial virus (RSV). Research indicates that indolizin derivatives can inhibit viral replication effectively. For instance, a patent describes a series of compounds with structural similarities that exhibit significant inhibition rates against RSV replication, suggesting that indolizin-based compounds may serve as potential antiviral agents .

The proposed mechanism of action for indolizin derivatives includes:

- Inhibition of Viral Entry : The compound may interfere with the viral entry process by binding to viral proteins or host cell receptors.

- Disruption of Viral Replication : It may inhibit key enzymes involved in the viral replication cycle, leading to reduced viral load in infected cells.

Study 1: Antiviral Efficacy

A study conducted by researchers at a leading pharmaceutical institution evaluated the antiviral efficacy of various indolizin derivatives, including our compound of interest. The results indicated:

- Efficacy : 75% reduction in viral load at a concentration of 10 µM.

- Selectivity Index : High selectivity index indicating minimal cytotoxicity to host cells.

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship (SAR) of indolizin derivatives. Key findings included:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 5.0 | 20 |

| Related Compound A | 7.5 | 15 |

| Related Compound B | 10.0 | 10 |

These results underscore the importance of specific structural features in enhancing biological activity.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclization | Pyridinium N-methylide, CuI | Toluene | 60°C | 65–75 |

| Alkylation | KOtBu, CH₃I | DMSO | RT | 80–90 |

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : Assign proton environments (e.g., δ 8.81 ppm for pyridyl protons in [D₈]DMSO) and verify connectivity .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 329 [M]+) and fragmentation patterns .

- X-ray Crystallography : Resolve bond lengths (e.g., 1.459–1.483 Å for single bonds between indolizine and pyridyl groups) and dihedral angles (e.g., 34.67° between indolizine and pyridinoyl rings) .

Advanced: How can computational modeling elucidate the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate ground-state dipole moments (e.g., using Gaussian09) to predict solubility and reactivity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., monoacylglycerol lipase) to guide drug design .

- Crystal Packing Analysis : Use Mercury software to analyze intermolecular forces (e.g., π-π stacking in monoclinic C2/c space groups) .

Advanced: How should researchers address contradictory spectroscopic data during structural validation?

Answer:

- Cross-validate techniques : Compare NMR shifts with X-ray data (e.g., pyridyl proton assignments in [D₈]DMSO vs. crystal coordinates) .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in azetidine rings) .

- Isotopic Labeling : Use ¹³C-labeled precursors to track ambiguous signals .

Example Contradiction : Discrepancies in NOE correlations may arise from conformational flexibility. MD simulations can identify dominant conformers .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Enzyme Inhibition : Screen against targets like monoacylglycerol lipase using fluorometric assays (IC₅₀ determination) .

- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in HEK293 cells .

- SAR Analysis : Modify substituents (e.g., pyridin-3-yloxy vs. benzo[d]thiazol-2-yloxy) to assess potency trends .

Basic: What purification methods are recommended for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data .

- HPLC : Apply C18 reverse-phase columns for high-purity isolates (>95%) .

Advanced: How do solvent choices impact reaction outcomes during synthesis?

Answer:

Q. Table 2: Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMSO | 46.7 | 85 |

| Toluene | 2.4 | 72 |

| DMF | 36.7 | 78 |

Advanced: How can researchers analyze the compound’s electronic excitation properties?

Answer:

- UV-Vis Spectroscopy : Measure λmax in ethanol (e.g., 290–320 nm for π→π* transitions) .

- Time-Dependent DFT (TD-DFT) : Simulate excited-state dipole moments to correlate with solvatochromic shifts .

- Fluorescence Quenching : Assess interactions with biomolecules (e.g., bovine serum albumin) .

Advanced: What strategies are effective for resolving low crystallinity in X-ray studies?

Answer:

- Crystal Engineering : Co-crystallize with carboxylic acids to enhance packing .

- Temperature Gradients : Grow crystals at 183 K to reduce thermal motion .

- Additive Screening : Use polymers (e.g., PEG 4000) to nucleate microcrystals .

Advanced: How can pharmacokinetic properties be predicted computationally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.